![molecular formula C25H29Br2ClN4 B182791 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine CAS No. 69258-56-6](/img/structure/B182791.png)
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, also known as AG-1478, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are used to treat various types of cancer.
Mécanisme D'action
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine acts as a competitive inhibitor of the ATP binding site on the EGFR, preventing the activation of downstream signaling pathways that are necessary for cell proliferation and survival. This inhibition leads to a decrease in cell growth and an increase in apoptosis, ultimately leading to the death of cancer cells.
Effets Biochimiques Et Physiologiques
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on EGFR activity, it has also been shown to inhibit the activity of other tyrosine kinases, including c-Src and c-Abl. It has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is its specificity for EGFR and other tyrosine kinases, making it a useful tool for studying the role of these proteins in cancer biology. However, one limitation of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is its relatively low potency compared to other tyrosine kinase inhibitors, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. Another area of interest is the use of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes. Finally, further studies are needed to better understand the mechanisms of action of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine and its potential use in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine involves several steps, including the reaction of 7-chloro-4-quinazolinylamine with 2,4-dibromostyrene, followed by the addition of diethylbromomalonate and subsequent deprotection of the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various types of cancer. Inhibition of EGFR activity can lead to a reduction in cell proliferation and an increase in apoptosis, making 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
69258-56-6 |
|---|---|
Nom du produit |
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
Formule moléculaire |
C25H29Br2ClN4 |
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H29Br2ClN4/c1-4-32(5-2)14-6-7-17(3)29-25-21-12-11-20(28)16-23(21)30-24(31-25)13-9-18-8-10-19(26)15-22(18)27/h8-13,15-17H,4-7,14H2,1-3H3,(H,29,30,31)/b13-9+ |
Clé InChI |
TVHDODZRGVWAPS-UKTHLTGXSA-N |
SMILES isomérique |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=C(C=C(C=C3)Br)Br |
SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3)Br)Br |
SMILES canonique |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
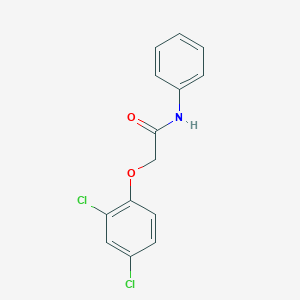
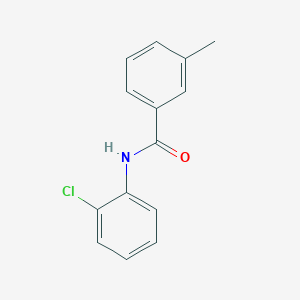
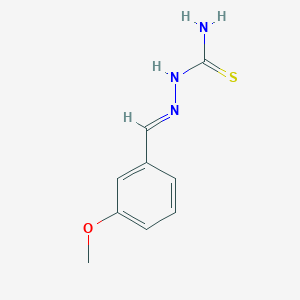
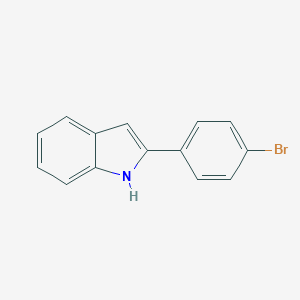
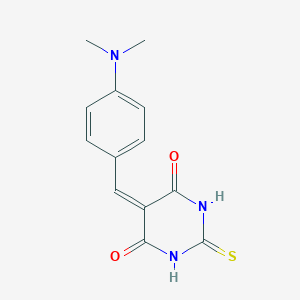
![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
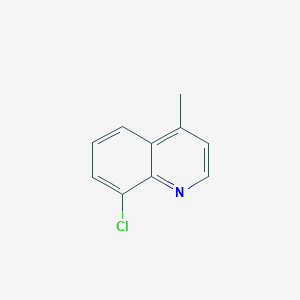
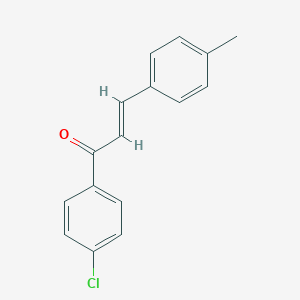
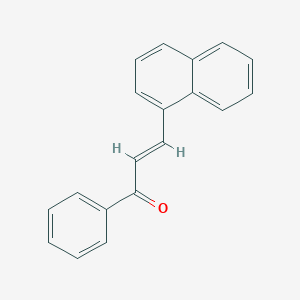
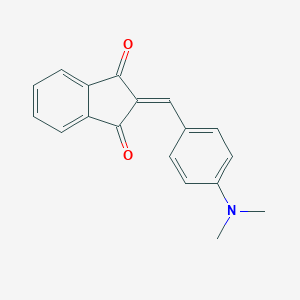
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)
